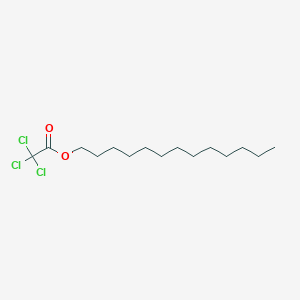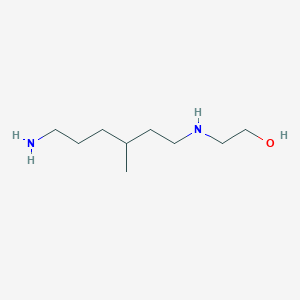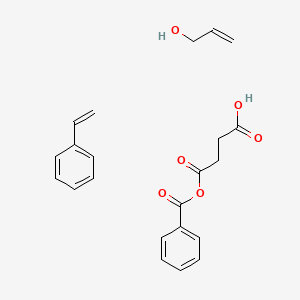![molecular formula C9H10N2O B13773640 1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation method might involve the use of a pyrrole derivative and an aldehyde, followed by cyclization and subsequent functional group modifications . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone can be compared with other pyrrolopyridine derivatives, such as:
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have shown promise in cancer therapy.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H10N2O/c1-6(12)8-5-9-7(11-8)3-2-4-10-9/h2-4,8,11H,5H2,1H3 |
InChI-Schlüssel |
NKEOWRVSIJFFDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC2=C(N1)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


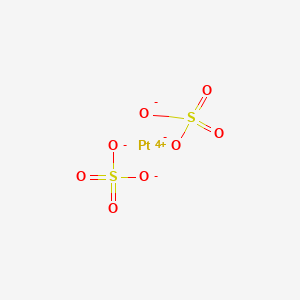
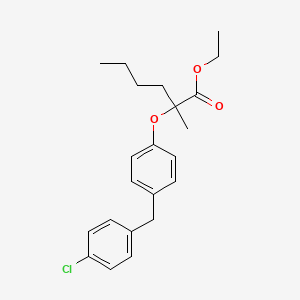
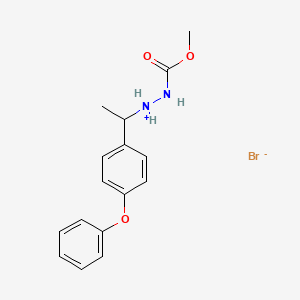
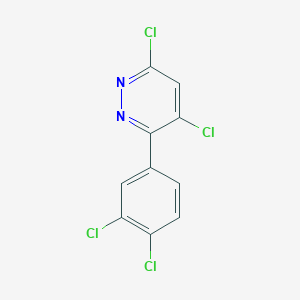
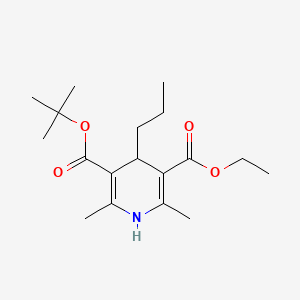


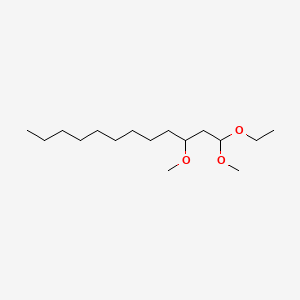
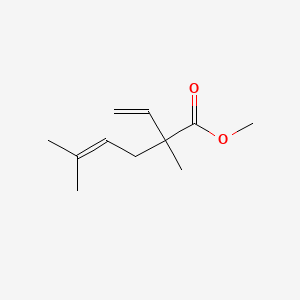
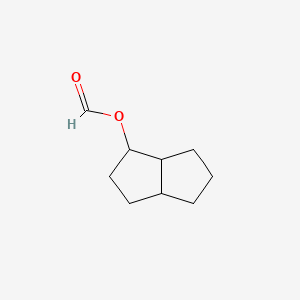
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
